molecular formula C9H8BrF3O B1439393 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene CAS No. 934495-35-9

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

Cat. No.: B1439393
CAS No.: 934495-35-9
M. Wt: 269.06 g/mol
InChI Key: QMHCHJWJKGDLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene typically involves the bromination of 1-ethoxy-4-trifluoromethyl-benzene. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps in the presence of a palladium catalyst to form new carbon-carbon bonds . The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes .

Biological Activity

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (CAS Number: 934495-35-9) is an organic compound of interest due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity in various chemical entities. The following sections will explore the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8BrF3O\text{C}_9\text{H}_8\text{BrF}_3\text{O}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism involves interference with bacterial capsule biogenesis, which is crucial for bacterial virulence.

Table 1: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Preliminary findings suggest that it may induce cytotoxicity in various cancer cell lines, including breast and cervical cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines using the MTT assay. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Table 2: Cytotoxicity Results in Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15
MCF-720

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Disruption of Membrane Integrity : It has been suggested that the compound disrupts bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : Evidence indicates that it may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

Properties

IUPAC Name

2-bromo-1-ethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHCHJWJKGDLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669637
Record name 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934495-35-9
Record name 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Starting from commercially available 2-bromo-4-trifluoromethyl-phenol and ethyliodide the title compound is obtained as colorless oil after distillation at 5×10−3 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.